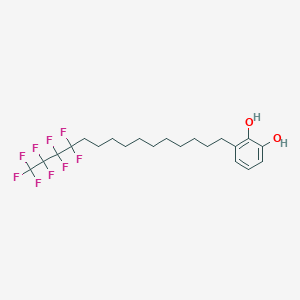![molecular formula C29H49NO6 B236818 (11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione CAS No. 127663-98-3](/img/structure/B236818.png)
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione is a natural product found in Micromonospora griseorubida with data available.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies
- Asymmetric Synthesis: Researchers Yasuda, Ide, Matsumoto, and Nakata (1998) conducted a study on the asymmetric total synthesis of a related compound, contributing to the field of organic synthesis and chemical structure analysis (Yasuda et al., 1998).
Chemical Reactions and Properties
- Ketene Interconversion: Koch, Blanch, and Wentrup (2014) explored ketene-ketene interconversion, shedding light on the reactions and properties of related compounds (Koch et al., 2014).
- DNA Intercalation Studies: Diénès and Vogel (1996) examined the asymmetric synthesis and DNA intercalation of related compounds, contributing to the understanding of chemical interactions with biological molecules (Diénès & Vogel, 1996).
Novel Syntheses and Applications
- Triazafulvalene System: Uršič, Svete, and Stanovnik (2010) synthesized new compounds related to this chemical, expanding the library of organic compounds (Uršič et al., 2010).
- Electron Transfer Studies: Bhattacharya and Banerjee (1996) focused on the electron transfer between azide and nickel(IV) oxime imine complexes, offering insights into redox reactions (Bhattacharya & Banerjee, 1996).
Structural Analysis and Stereochemistry
- Stereochemistry of Cyclopeptide Alkaloids: Nisar et al. (2010) conducted a study on the stereochemistry and NMR data assignment of cyclopeptide alkaloids, which aids in understanding the structural aspects of similar compounds (Nisar et al., 2010).
Eigenschaften
CAS-Nummer |
127663-98-3 |
|---|---|
Molekularformel |
C29H49NO6 |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C29H49NO6/c1-9-25-18(2)12-10-11-13-24(31)20(4)16-21(5)28(19(3)14-15-26(32)35-25)36-29-27(33)23(30(7)8)17-22(6)34-29/h10-13,18-23,25,27-29,33H,9,14-17H2,1-8H3/b12-10+,13-11- |
InChI-Schlüssel |
SEOGCBXINQPHTN-FAEGWCMCSA-N |
Isomerische SMILES |
CCC1C(/C=C/C=C\C(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Kanonische SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Synonyme |
mycinamicin VIII |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)




![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)